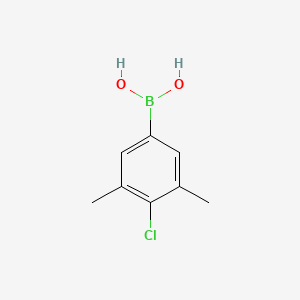

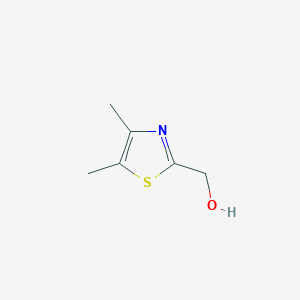

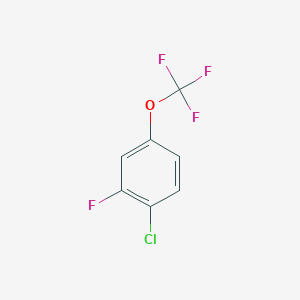

3-Fluoro-5-(trifluorométhyl)pyridin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

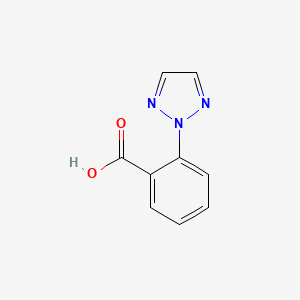

The compound "3-Fluoro-5-(trifluoromethyl)pyridin-2-ol" is a fluorinated pyridine derivative, which is a class of compounds that have garnered significant interest due to their utility in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in these molecules often imparts unique physical and chemical properties that can be beneficial for these applications.

Synthesis Analysis

The synthesis of fluorinated pyridines can be achieved through various strategies. One approach involves the tandem C-F bond cleavage protocol to create poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, as described in a method that yields a series of 2,6-disubstituted 4-amino pyridines under noble metal-free conditions . Another study reports the synthesis of fluorine-containing pentasubstituted pyridine derivatives through intermolecular cyclization of N-silyl-1-azaallylic anion intermediates with perfluoroalkene, followed by an intramolecular skeletal transformation . Additionally, 3-fluoropyridyl nickel complexes have been used for the selective synthesis of new 2,4,5,6-tetrafluoropyridines, complementing established methods for accessing fluorinated pyridines .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines can be complex, with the potential for multiple substituents and stereochemical configurations. For instance, the nickel complexes used in the synthesis of tetrafluoropyridines have been characterized by X-ray crystallography, revealing specific Ni-C distances to the pyridyl ligand and the methyl group in the complex . These structural details are crucial for understanding the reactivity and properties of the synthesized compounds.

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, including electrophilic fluorination, which has been used to synthesize 3-fluorinated imidazo[1,2-a]pyridines in aqueous conditions . The dual C-F bond cleavage in a trifluoromethyl group has also been employed to synthesize 5-fluoro-dihydroindolizines from pyrrole-2-acetic acids and trifluoromethyl alkenes . These reactions highlight the versatility of fluorinated pyridines in chemical synthesis.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into pyridine rings significantly alters the physical and chemical properties of these compounds. Fluorine's high electronegativity and small size can affect the acidity, lipophilicity, and metabolic stability of the molecules. For example, the synthesis of 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent radioligand, demonstrates the importance of fluorination in modulating the affinity for nicotinic acetylcholine receptors . The regioselective fluorination of imidazo[1,2-a]pyridines with Selectfluor in aqueous conditions also exemplifies the impact of fluorination on the reactivity of these compounds .

Applications De Recherche Scientifique

Chimie analytique

3-Fluoro-5-(trifluorométhyl)pyridin-2-ol : peut être utilisé comme standard ou réactif dans les méthodes analytiques. Sa structure et ses propriétés bien définies le rendent adapté à une utilisation dans des techniques telles que la spectroscopie RMN et la spectrométrie de masse pour identifier ou quantifier d'autres substances.

Chacune de ces applications exploite les propriétés chimiques uniques du This compound, démontrant sa polyvalence et son importance dans la recherche scientifique .

Safety and Hazards

Orientations Futures

Trifluoromethylpyridine and its intermediates, including 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, these compounds are in increasing demand to maintain crop production and protect human populations from diseases .

Mécanisme D'action

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the fields of drug synthesis, pesticide synthesis, and material chemistry .

Mode of Action

It’s known that trifluoromethylpyridines can participate in various reactions such as alkylation and chlorination . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . Its LogP value is 1.94510, indicating its lipophilicity .

Result of Action

It’s known that trifluoromethylpyridines have found applications in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Action Environment

It’s known that the reaction process involving similar compounds needs careful control of temperature and ph .

Propriétés

IUPAC Name |

3-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCURQJAHXGYNOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616381 |

Source

|

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1040683-15-5 |

Source

|

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Acetylamino)phenyl]-4-aminobenzamide](/img/structure/B1321764.png)

![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)